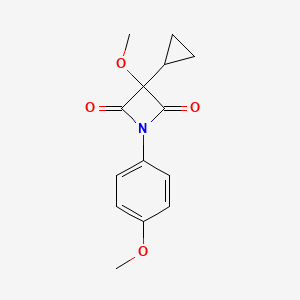
3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione is an organic compound with a complex structure that includes a cyclopropyl group, a methoxy group, and a methoxyphenyl group attached to an azetidine-2,4-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclopropyl ketone and a methoxyphenyl amine, the compound can be synthesized through a series of steps involving condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of catalysts to increase yield and efficiency, as well as advanced purification techniques to ensure the compound’s purity. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize production efficiency.
化学反应分析
Types of Reactions
3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
作用机制
The mechanism by which 3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
相似化合物的比较
Similar Compounds
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
- 1-Cyclopropyl-3-(4-methoxyphenyl)urea
- 3-Cyclopropyl-3-oxopropanenitrile
Uniqueness
Compared to similar compounds, 3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its azetidine-2,4-dione core is particularly noteworthy, as it provides a rigid and reactive framework for various chemical transformations .
属性
CAS 编号 |
137628-99-0 |
|---|---|
分子式 |
C14H15NO4 |
分子量 |
261.27 g/mol |
IUPAC 名称 |
3-cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione |
InChI |
InChI=1S/C14H15NO4/c1-18-11-7-5-10(6-8-11)15-12(16)14(19-2,13(15)17)9-3-4-9/h5-9H,3-4H2,1-2H3 |
InChI 键 |
LPDCRZCRXKIKEQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)C(C2=O)(C3CC3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



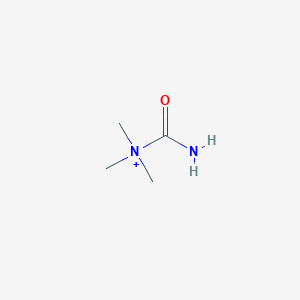
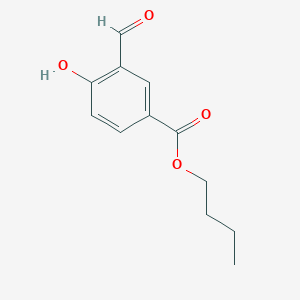
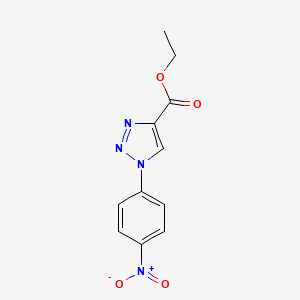
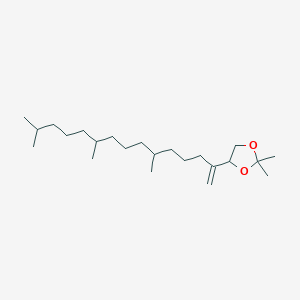
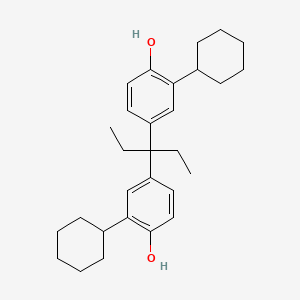
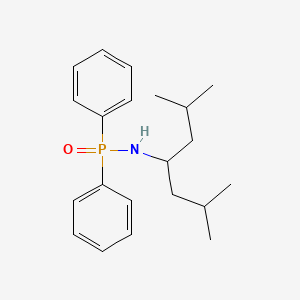
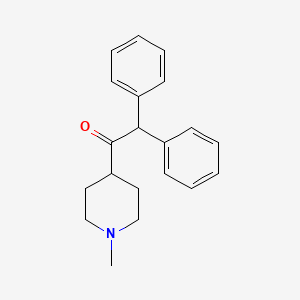
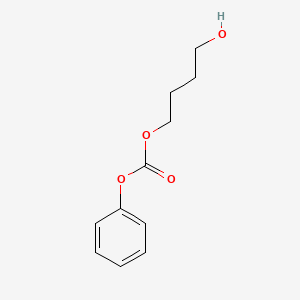

![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)
![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)


